molecular formula C15H11ClFN5O2 B2982295 N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-16-5

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2982295
CAS No.: 1396798-16-5
M. Wt: 347.73
InChI Key: KNVCRRNYGLDCLF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic tetrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Tetrazole rings are stable, nitrogen-rich heterocycles that often serve as bioisosteres for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates (Huang et al., 2015) . Compounds featuring a tetrazole core linked to a carboxamide group, such as this one, are frequently investigated as key intermediates in organic synthesis and for their potential diverse biological activities, which may include antibacterial, anticonvulsant, and antidepressant effects (Huang et al., 2015; PMC, 2019) . The specific molecular architecture of this compound incorporates both a 5-chloro-2-methoxyphenyl and a 4-fluorophenyl group, suggesting potential for multi-target interactions. The electron-withdrawing chloro and fluoro substituents are common in drug design for modulating electronic properties, lipophilicity, and membrane permeability. Researchers value this scaffold for developing new therapeutic agents and for studying structure-activity relationships (SAR). The compound is intended for research applications only, strictly within laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O2/c1-24-13-7-2-9(16)8-12(13)18-15(23)14-19-21-22(20-14)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVCRRNYGLDCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of this compound is C16H14ClFN4O2, with a molecular weight of 348.76 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The tetrazole moiety is believed to play a crucial role in binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, particularly gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Escherichia coli .

Anticancer Potential

In cancer research, compounds containing tetrazole rings have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer types through apoptosis induction .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Vancomycin1
Escherichia coli16Ciprofloxacin4

Study 2: Cytotoxicity in Cancer Cells

A separate study investigated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .

Concentration (µM)% Cell Viability
0100
585
1065
1540

Comparison with Similar Compounds

Research Findings and Trends

  • Antimicrobial Activity: Fluorophenyl and chlorophenyl substituents are recurrent in antimicrobial agents (e.g., ).
  • Cancer Applications : Analogs like Compound 22 () highlight the role of chloro-methoxy motifs in disrupting protein-protein interactions (e.g., E6/p53), suggesting possible anticancer applications for the target compound .
  • Metabolic Stability : Methoxy groups (target compound) generally exhibit slower oxidative metabolism compared to hydroxylated analogs, as seen in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

  • Methodology :

  • Condensation Reactions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) under reflux (70–80°C, 2–4 hours). For example, sodium metabisulfite can facilitate cyclization in benzothiazole synthesis .
  • Purification : Crystallization from ethanol or methanol yields pure crystals (81% yield reported in benzothiazole analogs) .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track reaction progress .
    • Table 1 : Comparison of Synthetic Methods
MethodReagents/ConditionsYield (%)Reference
CondensationK₂CO₃, DMF, reflux (2 hrs)81
CyclizationNa₂S₂O₅, DMF, reflux (2 hrs)79

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O/N motifs) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How does the substitution pattern (chloro, methoxy, fluorophenyl) influence biological activity and receptor binding?

  • Structure-Activity Relationship (SAR) :

  • The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase COX-2) .
  • Methoxy at the 2-position improves metabolic stability by sterically hindering oxidative demethylation .
  • Chloro substitution increases electron-withdrawing effects, potentially modulating enzyme inhibition potency .
    • Example : Analogous carboxamides with 4-fluorophenyl groups show nanomolar affinity for cannabinoid receptors in vitro .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Hepatocyte Incubations : Use primary human hepatocytes (1 mg/mL compound, 24-hour incubation) to identify phase I/II metabolites via LC-MS/MS .
  • Key Parameters : Measure half-life (t₁/₂), intrinsic clearance (Clₚ), and metabolite profiling (e.g., hydroxylation, glucuronidation) .

Q. How can computational docking predict interactions with cyclooxygenase (COX) enzymes?

  • Pharmacophore Modeling : Map electrostatic/hydrophobic features of the tetrazole-carboxamide core to COX-2’s active site (e.g., Val523, Tyr355) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

  • Key Variables :

  • Catalyst Loading : Higher K₂CO₃ equivalents (1.5–2.0 eq) improve yields in SNAr reactions .
  • Solvent Choice : DMF vs. acetonitrile affects reaction rates (e.g., 81% in DMF vs. 65% in MeCN) .
    • Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies arise from solvent purity (e.g., anhydrous DMF vs. technical grade) and crystallization conditions (slow cooling vs. rapid precipitation) .
  • Bioactivity Variability : Differences in assay protocols (e.g., ATP levels in cell viability tests) may skew IC₅₀ values. Standardize using reference inhibitors (e.g., celecoxib for COX-2) .

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